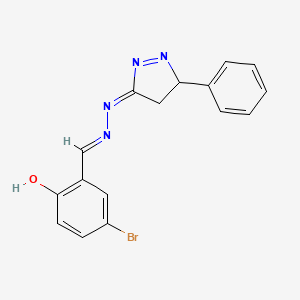

![molecular formula C18H19N3O2 B6060583 N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)

N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response. It is involved in the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. The activation of the NLRP3 inflammasome has been implicated in a variety of inflammatory and autoimmune diseases, including gout, type 2 diabetes, and Alzheimer's disease.

Wirkmechanismus

N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide works by binding to the NLRP3 inflammasome and preventing its activation. Specifically, N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide binds to the NACHT domain of the NLRP3 protein, which is responsible for the assembly of the inflammasome complex. By binding to this domain, N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide prevents the recruitment of ASC (apoptosis-associated speck-like protein containing a CARD) and the subsequent activation of caspase-1.

Biochemical and Physiological Effects:

The inhibition of the NLRP3 inflammasome by N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide has a number of biochemical and physiological effects. One of the most important is the reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. This reduction in cytokine production can lead to a decrease in inflammation and tissue damage in a variety of diseases. In addition, the inhibition of the NLRP3 inflammasome by N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide has been shown to improve insulin sensitivity in animal models of type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. Unlike other inflammasome inhibitors, such as caspase-1 inhibitors, N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide does not affect the activation of other inflammasome complexes. This specificity allows researchers to study the role of the NLRP3 inflammasome in disease without interfering with other pathways. One limitation of using N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide is its relatively low solubility in water. This can make it difficult to use in certain experimental systems, such as cell culture.

Zukünftige Richtungen

There are a number of future directions for research on N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide and the NLRP3 inflammasome. One area of interest is the role of the NLRP3 inflammasome in cancer. Recent studies have suggested that the NLRP3 inflammasome may play a role in the development and progression of certain types of cancer, such as colorectal cancer and breast cancer. Another area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. While N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide is highly specific for the NLRP3 inflammasome, it is not the most potent inhibitor available. Finally, there is interest in developing methods for delivering NLRP3 inflammasome inhibitors, such as N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide, to specific tissues or cells in the body. This could allow for more targeted treatment of diseases associated with NLRP3 inflammasome activation.

Synthesemethoden

N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide was first synthesized in 2015 by a team of researchers led by Dr. Rebecca Coll at the University of Queensland in Australia. The synthesis involves a series of chemical reactions, starting with the reaction of 2-methyl-3-nitrobenzoic acid with aniline to form 2-methyl-3-nitroaniline. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting aniline is then reacted with cyclopropanecarbonyl chloride to form the cyclopropane ring. Finally, the anilinocarbonyl group is added to the nitrogen of the cyclopropane ring using N,N'-carbonyldiimidazole as a coupling agent.

Wissenschaftliche Forschungsanwendungen

N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide has been extensively studied in vitro and in vivo for its ability to inhibit the NLRP3 inflammasome. In vitro studies have shown that N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide can effectively block the activation of the NLRP3 inflammasome by a variety of stimuli, including ATP, nigericin, and silica crystals. In vivo studies have demonstrated that N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide can reduce inflammation in a variety of animal models of disease, including gout, type 2 diabetes, and Alzheimer's disease.

Eigenschaften

IUPAC Name |

N-[2-methyl-3-(phenylcarbamoylamino)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-12-15(20-17(22)13-10-11-13)8-5-9-16(12)21-18(23)19-14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIYCIGSQWSLHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)NC2=CC=CC=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060501.png)

![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6060522.png)

![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)

![7-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060543.png)

![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)

![N-cyclopropyl-3-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6060557.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide](/img/structure/B6060580.png)

![ethyl 4-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6060593.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060597.png)

![2-[(3-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6060602.png)